REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.S(Cl)([Cl:26])=O>>[Cl:26][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
638 mg
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene (x2)
|
Type
|
ADDITION
|
Details
|
10% aqueous solution of sodium hydrogen carbonate was added to the mixture
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |